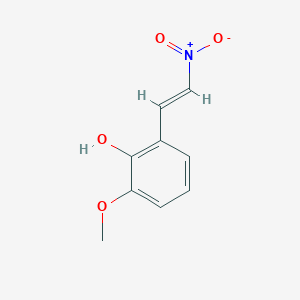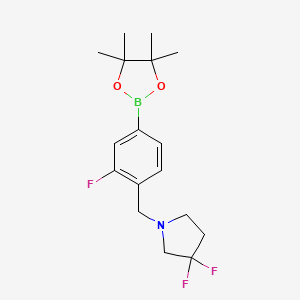
3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains both fluorine and boron atoms, making it interesting for various applications.
- The compound’s chemical formula is C16H24B2F2N2O2 .
3,3-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine: is a complex organic compound with a unique structure.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the reaction of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with an appropriate pyrrolidine derivative.
- The boron-containing pyridine reacts with the pyrrolidine, leading to the formation of the target compound.
- Reaction Conditions :
- These reactions typically occur under inert atmosphere (argon or nitrogen) to prevent unwanted side reactions.
- Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
- Industrial Production :
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions and purification steps ensures high yields.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including:
- Substitution : It can participate in nucleophilic substitution reactions due to the presence of the boron atom.
- Oxidation/Reduction : The fluorine atoms make it susceptible to oxidation or reduction.
- The compound can undergo various reactions, including:
- Common Reagents and Conditions :
- Boronic Acid Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh3)4) and base (e.g., potassium carbonate) in solvent (e.g., DMF).
- Fluorination Reactions : Reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) can introduce fluorine atoms.
- Major Products :
- The major products depend on the specific reactions and substituents involved.
Scientific Research Applications
- Chemistry :
- Used as a building block in organic synthesis.
- Boron-containing compounds play a crucial role in Suzuki-Miyaura cross-coupling reactions.
- Biology and Medicine :
- Investigated for potential drug development due to its unique structure.
- Boron-based compounds have applications in cancer therapy and imaging.
- Industry :
- Used in the synthesis of functional materials (e.g., OLEDs, liquid crystals).
Mechanism of Action
- Targets and Pathways :
- The compound’s mechanism of action depends on its specific application.
- For drug development, it may interact with specific enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
- Uniqueness :
- Its combination of fluorine, boron, and pyrrolidine moieties sets it apart.
- Unlike simpler boronic acids, this compound has additional functional groups.
- Similar Compounds :
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is structurally related.
- Other boron-containing compounds with similar reactivity may also be relevant.
Remember, this compound’s versatility makes it intriguing for both fundamental research and practical applications.
Properties
Molecular Formula |
C17H23BF3NO2 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3,3-difluoro-1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C17H23BF3NO2/c1-15(2)16(3,4)24-18(23-15)13-6-5-12(14(19)9-13)10-22-8-7-17(20,21)11-22/h5-6,9H,7-8,10-11H2,1-4H3 |
InChI Key |
TUBQAAXIJALBMZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCC(C3)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


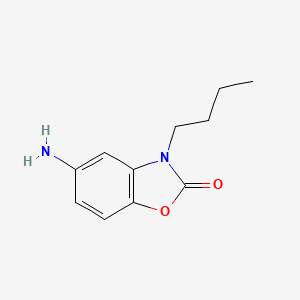
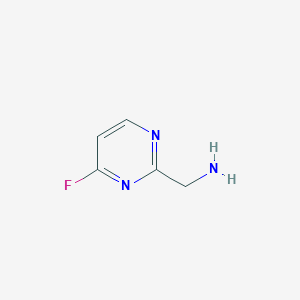

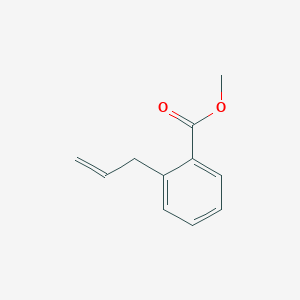
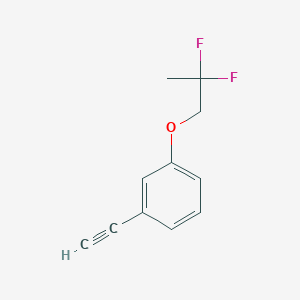
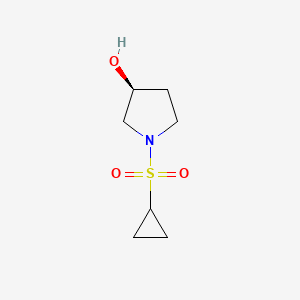

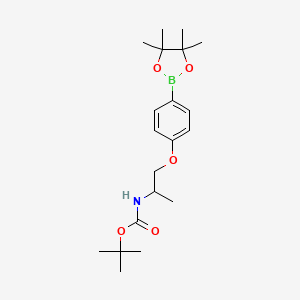
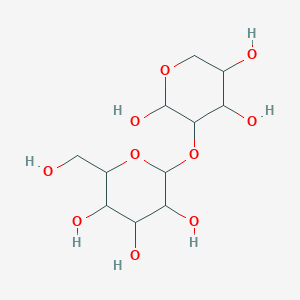
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)
